molecular formula C15H14N2O B1624276 (NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine CAS No. 4590-70-9

(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine

Cat. No.: B1624276
CAS No.: 4590-70-9
M. Wt: 238.28 g/mol
InChI Key: NWMXLIYSCIGBRU-FQBHYKLYSA-N
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Description

(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine is an organic compound characterized by the presence of an aminophenyl group and a phenylprop-2-enylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine typically involves the reaction of 2-aminophenyl ketones with hydroxylamine under specific conditions. One common method involves the use of a ruthenium catalyst to facilitate the dehydrogenative coupling reaction . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as atom-efficient reactions and the minimization of hazardous by-products, is often emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include quinazoline derivatives, amines, and substituted phenylprop-2-enylidene compounds .

Scientific Research Applications

Chemistry

In chemistry, (NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine is used as a precursor for the synthesis of various heterocyclic compounds, including quinazolines and quinazolinones . These compounds have significant applications in organic synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development .

Medicine

In medicine, the compound and its derivatives are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex molecules .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine include:

Uniqueness

Its structure allows for the formation of diverse derivatives with significant biological and industrial relevance .

Properties

CAS No.

4590-70-9

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine

InChI

InChI=1S/C15H14N2O/c16-14-9-5-4-8-13(14)15(17-18)11-10-12-6-2-1-3-7-12/h1-11,18H,16H2/b11-10+,17-15+

InChI Key

NWMXLIYSCIGBRU-FQBHYKLYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=N\O)/C2=CC=CC=C2N

SMILES

C1=CC=C(C=C1)C=CC(=NO)C2=CC=CC=C2N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=NO)C2=CC=CC=C2N

Origin of Product

United States

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